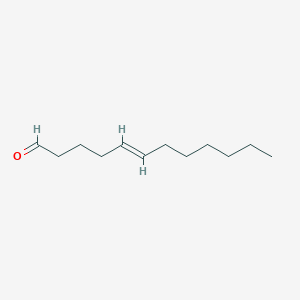
trans-Dodec-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dodec-5-enal: is an organic compound with the molecular formula C₁₂H₂₂O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the 5th and 6th carbon atoms in the carbon chain. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of trans-Dodec-5-enol: One common method involves the oxidation of trans-Dodec-5-enol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions.
Hydroformylation of 1-Dodecene: Another method involves the hydroformylation of 1-Dodecene followed by selective hydrogenation to yield trans-Dodec-5-enal.
Industrial Production Methods: Industrial production often involves the hydroformylation process due to its efficiency and scalability. This method allows for the large-scale production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Addition: Bromine (Br₂), hydrogen chloride (HCl)
Major Products Formed:
Oxidation: trans-Dodec-5-enoic acid
Reduction: trans-Dodec-5-enol
Addition: Dibromo-dodecane, chloro-dodecane
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its role in pheromone signaling in insects .
- Studied for its potential antimicrobial properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-Dodec-5-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the double bond in this compound can participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
cis-Dodec-5-enal: Similar structure but with a cis configuration of the double bond.
Dodecanal: Saturated aldehyde with no double bonds.
trans-2-Decenal: Shorter carbon chain with a double bond at the 2nd position.
Uniqueness of trans-Dodec-5-enal:
- The trans configuration of the double bond in this compound imparts unique chemical and physical properties compared to its cis counterpart .
- The presence of the double bond at the 5th position distinguishes it from other aldehydes like dodecanal and trans-2-decenal, leading to different reactivity and applications .
Properties
CAS No. |
68820-34-8 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-dodec-5-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,12H,2-6,9-11H2,1H3/b8-7+ |
InChI Key |
MXYKXSMSECVABY-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCC=O |
Canonical SMILES |
CCCCCCC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















